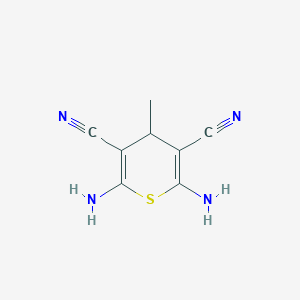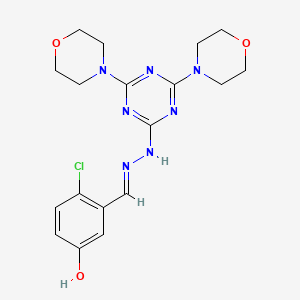
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile, also known as DMTCP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a thiopyran ring and two amino groups. DMTCP has been found to exhibit various biological and physiological effects, which have led to its use in many research studies.
Mechanism of Action
The exact mechanism of action of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has also been shown to scavenge free radicals, which are responsible for oxidative damage to cells.
Biochemical and Physiological Effects:
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has also been shown to induce apoptosis in cancer cells, which leads to their death. In addition, it has been shown to scavenge free radicals, which are responsible for oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is its ease of synthesis. It can be synthesized using simple and readily available starting materials. In addition, it has been shown to exhibit various biological and physiological effects, which make it a promising compound for further research. However, one of the limitations of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is its low solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile. One of the areas of interest is its use as a fluorescent probe for the detection of metal ions. Another area of interest is its use as a building block for the synthesis of other compounds with potential biological and physiological effects. Further research is also needed to fully understand the mechanism of action of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is a promising compound that has gained significant attention in the field of scientific research. Its ease of synthesis and various biological and physiological effects make it a promising compound for further research. Further studies are needed to fully understand the mechanism of action of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile and its potential applications in the treatment of various diseases.
Synthesis Methods
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile can be synthesized using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 2,4-diamino-6-methylpyrimidine, malononitrile, and sulfur in the presence of a catalyst. The reaction takes place in ethanol at reflux temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile.
Scientific Research Applications
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has been found to exhibit various biological and physiological effects, which have led to its use in many research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has also been used as a fluorescent probe for the detection of metal ions. In addition, it has been used as a building block for the synthesis of other compounds.
properties
IUPAC Name |
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-4-5(2-9)7(11)13-8(12)6(4)3-10/h4H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUQKVNAVOJNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(SC(=C1C#N)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)


![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)

![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)
